Ethofumesate

Description

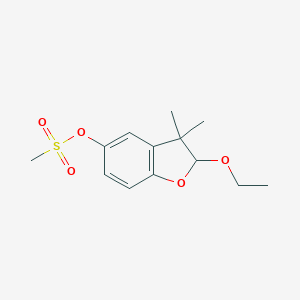

Structure

3D Structure

Propriétés

IUPAC Name |

(2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5S/c1-5-16-12-13(2,3)10-8-9(18-19(4,14)15)6-7-11(10)17-12/h6-8,12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCMYGHHKLLGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034580 | |

| Record name | Ethofumesate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless solid; [MSDSonline] | |

| Record name | Ethofumesate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

Non-combustibile | |

| Record name | ETHOFUMESATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>600 mg/L in acetone, dichloromethane, dimethyl sulfoxide, ethyl acetate; 300-600 g/L in toluene and p-xylene; 120-150 g/L in methanol; 60-76 g/L in ethanol; 25-30 g/L in isopropanol; 4.67 g/L in hexane, In water, 50 mg/L at 25 °C | |

| Record name | ETHOFUMESATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 at 20 °C | |

| Record name | ETHOFUMESATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000049 [mmHg], 4.9X10-6 mm Hg at 25 °C | |

| Record name | Ethofumesate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHOFUMESATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystaline solid | |

CAS No. |

26225-79-6 | |

| Record name | Ethofumesate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26225-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethofumesate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026225796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethofumesate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethofumesate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOFUMESATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3051U1Z8KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOFUMESATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70-72 °C, MP: 69-71 °C (technical grades) | |

| Record name | ETHOFUMESATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ethofumesate chemical structure and synthesis pathway

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ethofumesate

Introduction

This compound is a selective systemic herbicide belonging to the benzofuran family, widely utilized for the pre- and post-emergence control of annual grasses and broadleaf weeds in various crops, including sugar beets, turf, and onions.[1][2] Its mode of action involves the inhibition of very-long-chain fatty acid synthesis, which disrupts the growth of meristems, slows cell division, and limits the formation of the waxy cuticle in susceptible plants.[3][4] This document provides a detailed overview of the chemical structure of this compound and a comprehensive description of its synthesis pathway, including experimental protocols and quantitative data.

Chemical Structure of this compound

This compound, with the IUPAC name (±)-2-ethoxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulfonate, is a chiral compound that exists as a racemic mixture of two enantiomers.[1] The core of the molecule is a benzofuran ring system.

| Identifier | Value |

| Chemical Formula | C₁₃H₁₈O₅S |

| IUPAC Name | (2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate |

| CAS Number | 26225-79-6 |

| Molecular Weight | 286.35 g/mol |

| Canonical SMILES | CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C |

| InChIKey | IRCMYGHHKLLGHV-UHFFFAOYSA-N |

Synthesis Pathway of this compound

The commercial production of this compound is a multi-step process. A common and documented pathway involves the reaction of morpholine with isobutyraldehyde, followed by a cyclization reaction with p-benzoquinone to form the benzofuran core. This intermediate subsequently undergoes sulfonation and reaction with ethanol to yield the final product.

Caption: Synthesis pathway of this compound from starting materials.

Experimental Protocols and Quantitative Data

The synthesis of this compound is typically carried out in a series of sequential reactions. The following protocols are based on a common manufacturing process.

Step 1: Reaction of Morpholine and Isobutyraldehyde

-

Methodology: Morpholine and isobutyraldehyde are reacted in an aromatic hydrocarbon solvent such as benzene, toluene, or xylene.

-

Data:

Parameter Value Reaction Temperature 0 - 120 °C | Reaction Time | 2 - 10 hours |

Step 2: Cyclization Reaction

-

Methodology: The product from Step 1 is reacted with p-benzoquinone in an aromatic solvent to carry out a cyclization reaction, forming the benzofuran ring structure.

-

Data:

Parameter Value Reaction Temperature 20 - 80 °C | Reaction Time | 2 - 10 hours |

Step 3: Sulfonation Reaction

-

Methodology: The benzofuran derivative from Step 2 undergoes a sulfonation reaction with methanesulfonyl chloride. This reaction is conducted in the presence of an acid-binding agent to neutralize the HCl byproduct. Suitable agents include potassium carbonate, sodium carbonate, ethylenediamine, or triethylamine.

-

Data:

Parameter Value Reaction Temperature 20 - 80 °C | Reaction Time | 2 - 16 hours |

Step 4: Final Synthesis with Ethanol

-

Methodology: The sulfonated intermediate from Step 3 is reacted with ethanol under acidic conditions (e.g., using hydrochloric acid or sulfuric acid) to generate the final product, this compound.

-

Data:

Parameter Value Reaction Temperature 10 - 80 °C | Reaction Time | 2 - 16 hours |

Purification

-

Methodology: The final step in the manufacturing process is the purification of the crude this compound. This is typically achieved through crystallization and recrystallization to obtain a product of high purity. Equipment such as reaction vessels designed for high temperatures and pressures, distillation units, and crystallization equipment are essential for this process.

Logical Workflow for Synthesis

The overall workflow from raw materials to the final purified product involves a sequence of chemical transformations followed by physical purification steps.

Caption: General workflow for the production of this compound.

Conclusion

The synthesis of this compound is a well-established chemical process involving several key transformations to construct the benzofuran core and subsequently functionalize it to yield the active herbicide. The process parameters, such as temperature and reaction time, are critical for optimizing the yield and purity of the final product. The detailed understanding of its chemical structure and synthesis pathway is essential for researchers and professionals involved in agrochemical development and manufacturing.

References

Ethofumesate's Mechanism of Action on Lipid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethofumesate is a selective benzofuran herbicide widely used for the pre- and post-emergence control of grass and broadleaf weeds.[1] Its herbicidal activity stems from the inhibition of lipid synthesis, a fundamental process for plant growth and development. Specifically, this compound targets the elongation of very-long-chain fatty acids (VLCFAs), which are critical components of various cellular structures, including cuticular waxes, suberin, and cellular membranes. This guide provides a comprehensive technical overview of the current understanding of this compound's mechanism of action on lipid synthesis, including the biochemical pathways involved, quantitative data on its effects, detailed experimental protocols for its study, and a discussion of the existing ambiguities regarding its direct molecular target.

The Core Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

The primary mode of action of this compound is the disruption of VLCFA biosynthesis.[1] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they play essential roles in forming hydrophobic barriers that protect the plant from environmental stress and in the proper functioning of cellular membranes. The synthesis of VLCFAs occurs in the endoplasmic reticulum through a cyclic process involving a multi-enzyme complex known as the fatty acid elongase (FAE) complex. This process adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer (typically C16 or C18) in four successive steps:

-

Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. This is the rate-limiting step and determines the substrate specificity of the elongation complex.

-

First Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Second Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

This elongated acyl-CoA can then undergo further rounds of elongation.

In vivo studies have demonstrated that plants treated with this compound exhibit a significant reduction in VLCFAs and an accumulation of their C16 and C18 precursors. Furthermore, this compound-treated plants often display a phenotype similar to that of mutants with defects in VLCFA elongation, such as organ fusion and a "fiddlehead" appearance in Arabidopsis thaliana.[1]

The Molecular Target: A Point of Ambiguity

While the inhibition of VLCFA elongation is well-established, the precise molecular target of this compound remains a subject of investigation. The condensing enzyme, 3-ketoacyl-CoA synthase (KCS), is the most likely target for herbicides that inhibit VLCFA synthesis. However, a key study by Trenkamp et al. (2004) using a heterologous yeast expression system found that this compound, classified as a Group N herbicide, did not significantly inhibit the activity of several tested Arabidopsis KCS enzymes in vitro. This is in contrast to herbicides from the K3 group (e.g., chloroacetamides), which directly inhibited these enzymes in the same study.

This discrepancy between the clear in vivo effects and the lack of in vitro inhibition suggests several possibilities:

-

Metabolic Activation: this compound may be a pro-herbicide that requires metabolic activation within the plant to be converted into a more potent inhibitor of KCS or another component of the FAE complex. Studies have shown that this compound is rapidly metabolized in plants, but a specific active metabolite responsible for VLCFA inhibition has not yet been definitively identified.

-

Indirect Inhibition: this compound might not directly bind to the KCS enzyme but could interfere with the function of the FAE complex in another way, for instance, by disrupting the interaction between the different enzymatic components or by affecting the availability of substrates.

-

Differential Sensitivity of KCS Isoforms: Plants possess a large family of KCS genes with varying substrate specificities and expression patterns. It is possible that the KCS isoforms tested by Trenkamp et al. are not the primary targets of this compound in susceptible plant species.

Further research is needed to elucidate the exact molecular interaction between this compound (or its metabolites) and the VLCFA elongation machinery.

Quantitative Data on this compound's Effects

Currently, there is a notable lack of publicly available quantitative data, such as IC50 values, for the direct inhibition of specific plant VLCFA elongase enzymes by this compound. The available data primarily describes the in vivo effects on plant growth and VLCFA composition.

| Parameter | Plant Species | Observed Effect | Reference |

| VLCFA Content | Arabidopsis thaliana | Treatment results in a phenotype resembling mutants with defective VLCFA elongation. | Trenkamp et al. (2004) |

| Growth Inhibition | Annual bluegrass (Poa annua) | Stunting of growth, epinasty, swelling of the crown, and fusing of expanding leaf blades. | Kohler & Branham (2002) |

| Metabolism Half-life | Annual bluegrass, creeping bentgrass, perennial ryegrass | 4.5 to 7 days. | Kohler & Branham (2002) |

Experimental Protocols

Heterologous Expression of Plant KCS in Yeast and Fatty Acid Analysis

This protocol is adapted from the methodology described by Trenkamp et al. (2004) for assessing the effect of herbicides on the activity of plant KCS enzymes expressed in Saccharomyces cerevisiae.

1. Gene Cloning and Yeast Transformation: a. Amplify the full-length coding sequence of the plant KCS gene of interest using PCR. b. Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of a galactose-inducible promoter. c. Transform the resulting plasmid into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

2. Yeast Culture and Herbicide Treatment: a. Grow the transformed yeast cells in a selective medium containing glucose to repress gene expression. b. Induce the expression of the plant KCS gene by transferring the cells to a medium containing galactose. c. Simultaneously, treat the induced cultures with various concentrations of this compound or a control solvent. d. Incubate the cultures for 18-24 hours to allow for VLCFA production.

3. Fatty Acid Methyl Ester (FAME) Preparation: a. Harvest the yeast cells by centrifugation. b. Prepare FAMEs from the total lipids of the yeast cells using a one-step transesterification method. A common method involves heating the cell pellet with a reagent mixture of methanol, sulfuric acid, and an organic solvent like hexane at 100°C for 1 hour.

4. GC-MS Analysis: a. Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). b. Use a suitable capillary column (e.g., DB-23) and a temperature gradient to separate the different FAMEs based on their chain length and degree of saturation. c. Identify the individual FAMEs by their mass spectra and retention times compared to known standards. d. Quantify the peak areas of the VLCFAs to determine the effect of this compound on their production.

Preparation of Plant Microsomes for In Vitro Enzyme Assays

1. Plant Material Homogenization: a. Harvest fresh plant tissue (e.g., young leaves, etiolated seedlings) and keep it on ice. b. Homogenize the tissue in a cold extraction buffer (e.g., containing Tris-HCl, sucrose, EDTA, and protease inhibitors) using a blender or a mortar and pestle.

2. Differential Centrifugation: a. Filter the homogenate through several layers of cheesecloth to remove cell debris. b. Centrifuge the filtrate at a low speed (e.g., 10,000 x g) for 20 minutes to pellet chloroplasts and mitochondria. c. Collect the supernatant and centrifuge it at a high speed (e.g., 100,000 x g) for 1-2 hours to pellet the microsomal fraction.

3. Microsome Resuspension and Storage: a. Carefully discard the supernatant and resuspend the microsomal pellet in a small volume of a suitable buffer (e.g., phosphate buffer with glycerol). b. Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay). c. Aliquot the microsomes and store them at -80°C until use.

Note: A detailed, publicly available protocol for an in vitro fatty acid elongase assay that demonstrates direct inhibition by this compound is currently lacking in the scientific literature. Such a protocol would typically involve incubating the isolated plant microsomes with a radiolabeled acyl-CoA primer (e.g., [14C]stearoyl-CoA), malonyl-CoA, NADPH, and various concentrations of the inhibitor. The reaction products would then be extracted and quantified by liquid scintillation counting or chromatography.

Visualizations

Caption: The Very-Long-Chain Fatty Acid (VLCFA) elongation pathway and the proposed site of inhibition by this compound.

Caption: Experimental workflow for assessing herbicide effects on VLCFA synthesis in yeast.

Conclusion

This compound's herbicidal activity is unequivocally linked to the inhibition of very-long-chain fatty acid synthesis in susceptible plants. This disruption of a critical lipid metabolic pathway leads to stunted growth and eventual plant death. While the overall mechanism is understood, the precise molecular target of this compound remains an area of active scientific inquiry. The prevailing hypothesis points to the 3-ketoacyl-CoA synthase (KCS) as the target, but the lack of direct in vitro inhibition data suggests a more complex mechanism, possibly involving metabolic activation or indirect effects on the fatty acid elongase complex. Future research should focus on identifying the active form of this compound within the plant and elucidating its direct interaction with the components of the VLCFA elongation machinery. A clearer understanding of this mechanism will not only advance our knowledge of herbicide science but also inform the development of more effective and selective weed control strategies.

References

Ethofumesate's Mode of Action as a Selective Herbicide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethofumesate is a selective, systemic herbicide effective for the pre- and post-emergence control of a range of grass and broadleaf weeds. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for the formation of various essential plant components, including cuticular waxes and sphingolipids. This guide provides a comprehensive technical overview of the core mechanisms of this compound action, its biochemical pathways, the basis of its selectivity, and experimental protocols for its study.

Introduction

A member of the benzofuran chemical family, this compound is classified as a Group 15 (WSSA) or Group K3 (HRAC) herbicide.[1] Unlike ACCase inhibitors, which block the initial steps of fatty acid synthesis, this compound targets the elongation of fatty acid chains beyond C18. This inhibition disrupts the formation of VLCFAs, leading to a cascade of physiological effects that ultimately result in weed mortality. This compound is absorbed by the emerging shoots and roots of weeds, where it exerts its inhibitory effects.[2]

Biochemical Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

The primary molecular target of this compound is the VLCFA elongase complex, a group of enzymes located in the endoplasmic reticulum.[3] This complex catalyzes the sequential addition of two-carbon units to fatty acid chains of 16 and 18 carbons in length. The key rate-limiting step in this process is the condensation reaction catalyzed by 3-ketoacyl-CoA synthase (KCS). This compound is believed to inhibit this condensing enzyme, thereby preventing the formation of VLCFAs.

The VLCFA Elongation Pathway and Point of Inhibition

The synthesis of VLCFAs involves a four-step enzymatic cycle:

-

Condensation: A 3-ketoacyl-CoA synthase (KCS) condenses an acyl-CoA with malonyl-CoA.

-

Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the resulting β-ketoacyl-CoA.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

-

Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

This compound disrupts this cycle at the initial condensation step, preventing the formation of the β-ketoacyl-CoA intermediate.

Physiological and Morphological Effects

The inhibition of VLCFA synthesis by this compound leads to several observable physiological and morphological effects in susceptible plants:

-

Inhibition of Epicuticular Wax Formation: VLCFAs are essential precursors for the biosynthesis of epicuticular waxes, which form a protective layer on the plant cuticle. This compound treatment significantly reduces the deposition of these waxes. This leads to increased cuticular transpiration and can make the plant more susceptible to other environmental stresses and herbicides.

-

Stunted Growth: The disruption of VLCFA synthesis impairs cell division and expansion, leading to stunted growth of emerging shoots and roots.[4]

-

Morphological Deformities: Susceptible grass seedlings may fail to emerge from the coleoptile, resulting in a "buggy-whip" appearance. Broadleaf weeds may exhibit leaf crinkling and distortion.

Basis of Selectivity

The selective action of this compound, allowing it to control weeds in crops like sugar beet, is primarily attributed to differential rates of uptake, translocation, and metabolism.

Differential Uptake, Translocation, and Metabolism

-

Uptake and Translocation: Susceptible weed species tend to absorb and translocate more this compound to the growing points (meristems) compared to tolerant crop species.

-

Metabolism: Tolerant species, such as sugar beet, can rapidly metabolize this compound into non-toxic compounds. In contrast, susceptible weeds have a much slower rate of metabolism, allowing the active herbicide to accumulate to phytotoxic levels.

References

- 1. HPLC/HR-MS-Based Metabolite Profiling and Chemometrics: A Powerful Approach to Identify Bioactive Compounds from Abarema cochliacarpos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic control of a cytochrome P450 metabolism-based herbicide resistance mechanism in Lolium rigidum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]

- 4. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

Ethofumesate: A Comprehensive Technical Guide on Physicochemical Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical and chemical properties of ethofumesate. The information is curated to support research, scientific investigation, and professionals in drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided, referencing internationally recognized OECD guidelines. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Chemical Identity and Physical State

This compound is a selective systemic herbicide belonging to the benzofuran chemical family.[1] It is used for the pre- and post-emergence control of a wide range of annual grasses and broadleaf weeds.[1] this compound exists as a white to beige colored crystalline solid and is formulated as a suspension concentrate.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (±)-2-ethoxy-2,3-dihydro-3,3-dimethyl-1-benzofuran-5-yl methanesulfonate |

| CAS Number | 26225-79-6 |

| Molecular Formula | C₁₃H₁₈O₅S[1] |

| Molecular Weight | 286.35 g/mol |

| Physical State | White to beige crystalline solid[1] |

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided below. These parameters are critical for understanding its environmental fate, behavior, and potential for biological interaction.

Solubility

This compound exhibits moderate solubility in water and is highly soluble in many organic solvents.[1]

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 50 mg/L | 25 |

| Acetone | >600 g/L | Not Specified |

| Dichloromethane | >600 g/L | Not Specified |

| Dimethyl sulfoxide | >600 g/L | Not Specified |

| Ethyl acetate | >600 g/L | Not Specified |

| Toluene | 300-600 g/L | Not Specified |

| p-Xylene | 300-600 g/L | Not Specified |

| Methanol | 120-150 g/L | Not Specified |

| Ethanol | 60-76 g/L | Not Specified |

| Isopropanol | 25-30 g/L | Not Specified |

| Hexane | 4.67 g/L | Not Specified |

Partition and Distribution Coefficients

The octanol-water partition coefficient (Log Kₒw) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance.

Table 3: Partition and Distribution Coefficients of this compound

| Parameter | Value | Temperature (°C) |

| Log Kₒw | 2.7 | 25 |

Vapor Pressure and Volatility

This compound has a low vapor pressure, indicating it is not significantly volatile.

Table 4: Vapor Pressure of this compound

| Vapor Pressure | Temperature (°C) |

| 0.65 mPa | 25 |

Stability and Degradation

This compound is relatively stable to hydrolysis under neutral and alkaline conditions but is susceptible to photolysis.

Table 5: Stability and Degradation of this compound

| Parameter | Half-life | Conditions |

| Hydrolysis | Stable | pH 7 and 9 |

| Photolysis in Water | 28 - 31 hours | Aqueous solution |

| Soil Dissipation (DT₅₀) | 20.2 - 31.3 days | Laboratory conditions, dependent on soil type |

Experimental Protocols

The determination of the physicochemical properties of chemical substances follows standardized and internationally recognized methodologies, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different laboratories and regulatory bodies.

Water Solubility (OECD Guideline 105)

The water solubility of this compound is determined using the Column Elution Method or the Flask Method , as detailed in OECD Guideline 105.

-

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.

-

Column Elution Method (for solubilities < 10 mg/L):

-

A column is packed with an inert support material coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of the substance in the eluate is monitored over time until it reaches a plateau, indicating saturation.

-

The concentration at the plateau is taken as the water solubility.

-

-

Flask Method (for solubilities > 10 mg/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound is determined using methods described in OECD Guideline 104, which includes several techniques applicable to different vapor pressure ranges. For a substance with low volatility like this compound, the Gas Saturation Method or the Effusion Method is typically employed.

-

Principle: These methods measure the amount of substance that volatilizes under controlled conditions of temperature and pressure.

-

Gas Saturation Method:

-

A stream of inert gas is passed through or over the surface of the test substance at a known flow rate and constant temperature.

-

The substance vaporizes and is carried away by the gas stream.

-

The amount of vaporized substance is trapped and quantified.

-

The vapor pressure is calculated from the amount of substance transported and the volume of gas passed.

-

-

Effusion Method (Knudsen Cell):

-

A small amount of the test substance is placed in a Knudsen cell, which is a small container with a tiny orifice.

-

The cell is placed in a vacuum chamber and heated to a constant temperature.

-

The rate of mass loss of the substance effusing through the orifice is measured.

-

The vapor pressure is calculated from the rate of effusion.

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 117)

The octanol-water partition coefficient (Kₒw) of this compound is determined using either the Shake Flask Method (OECD 107) or the HPLC Method (OECD 117).

-

Principle: These methods determine the ratio of the concentration of a substance in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

-

Shake Flask Method (OECD 107):

-

A known amount of the test substance is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken in a vessel at a constant temperature until equilibrium is reached.

-

The n-octanol and water phases are separated by centrifugation.

-

The concentration of the substance in each phase is determined using a suitable analytical method.

-

The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

HPLC Method (OECD 117):

-

This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its Kₒw.

-

A series of reference compounds with known Log Kₒw values are injected into the HPLC system to create a calibration curve of retention time versus Log Kₒw.

-

The test substance is then injected under the same conditions, and its retention time is measured.

-

The Log Kₒw of the test substance is determined by interpolation from the calibration curve.

-

Hydrolysis as a Function of pH (OECD Guideline 111)

The rate of hydrolysis of this compound is determined according to OECD Guideline 111.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9), and the solutions are incubated in the dark at a constant temperature.

-

Procedure:

-

Aliquots of the test solutions are taken at various time intervals.

-

The concentration of the parent substance and any significant hydrolysis products are determined by a suitable analytical method (e.g., HPLC).

-

The rate of hydrolysis is determined, and the half-life (DT₅₀) is calculated for each pH.

-

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. VLCFAs are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are crucial for plant growth, development, and defense. The inhibition of VLCFA synthesis disrupts these vital functions, leading to the death of the weed.

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). This compound specifically targets and inhibits the activity of one of the key enzymes in this complex, the 3-ketoacyl-CoA synthase (KCS), which is the condensing enzyme responsible for the initial and rate-limiting step of the elongation cycle.

Analytical Methodologies

The quantification of this compound and its residues in various matrices is crucial for research and regulatory purposes. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

-

Typical Protocol for Residue Analysis in Soil and Water:

-

Extraction: this compound is extracted from the sample matrix using an appropriate solvent system (e.g., acetone:methanol for soil, dichloromethane for water).

-

Cleanup: The extract may be cleaned up using Solid Phase Extraction (SPE) to remove interfering substances.

-

Analysis: The cleaned extract is injected into a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., methanol:water).

-

Detection: this compound is detected using a UV detector at a specific wavelength (e.g., 228 nm or 280 nm).

-

Quantification: The concentration is determined by comparing the peak area of the sample to that of a known standard.

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

-

Principle: GC separates volatile compounds, which are then ionized and fragmented. The mass spectrometer separates the fragments based on their mass-to-charge ratio, providing high selectivity and sensitivity.

-

Typical Protocol for Total Residue Analysis in Food:

-

Extraction and Partitioning: this compound and its metabolites are extracted and partitioned using solvents like hexane and a sodium hydroxide solution.

-

Hydrolysis and Derivatization: For the analysis of metabolites, conjugates are hydrolyzed using acid, and some metabolites may be derivatized to make them more volatile for GC analysis.

-

Cleanup: The extracts are cleaned up using a silica gel cartridge.

-

Analysis: The prepared sample is injected into the GC-MS/MS system for separation and detection.

-

Quantification: The total this compound residue is determined by summing the parent compound and its key metabolites, calculated as the stoichiometric equivalent of this compound.

-

References

Ethofumesate Degradation in Soil and Water: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Ethofumesate, a selective systemic herbicide, is widely utilized for the control of grasses and broad-leaved weeds in various crops.[1][2] Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its ecological impact assessment. This technical guide provides an in-depth analysis of the degradation products of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation pathways.

Degradation Pathways and Products

This compound undergoes degradation in the environment through several key pathways, including aerobic and anaerobic metabolism, photodegradation, and to a lesser extent, chemical degradation in dry soil.[3][4] Hydrolysis of this compound is not considered a significant degradation pathway as it is stable at pH levels of 5, 7, and 9.[3]

The primary routes of degradation are aerobic metabolism in both soil and aquatic environments, as well as photodegradation on soil surfaces and in shallow, clear waters. The major degradation products identified in various studies include NC 8493 (this compound-2-hydroxy), this compound-carboxylic acid (NC 20645), and this compound-acetic acid. Minor transformation products that have been observed are NC 9607 (2,3-dihydro-3,3-dimethyl-2-oxobenzofuran-5-yl methanesulfonate or this compound-2-keto) and NC 10458 (2-ethoxy-2,3-dihydro-3,3-dimethyl-5-hydroxybenzofuran).

In dry soil conditions, a major degradation product has been identified as 2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate, which accounted for over 80% of the degradation products.

Quantitative Data on this compound Degradation

The persistence of this compound and the formation of its degradation products are influenced by environmental conditions such as soil type, moisture, and light exposure. The following tables summarize the dissipation time (DT50) of this compound and the maximum formation of its major degradates.

Table 1: Dissipation Time (DT50) of this compound in Soil and Water

| Environment | Condition | DT50 Range | Citation |

| Soil | Aerobic Metabolism | 30 - 122 days | |

| Soil | Anaerobic Metabolism | 759 days | |

| Soil | Photolysis | ~14 days | |

| Soil | Field Dissipation (sandy loam) | 89 days | |

| Soil | Field Dissipation (clay loam) | 120 - 792 days (biphasic) | |

| Soil | Laboratory (medium silty loam) | 20.2 (±0.72) days | |

| Soil | Laboratory (heavy loamy sand) | 31.3 (±0.91) days | |

| Water | Aerobic Aquatic Metabolism | 89 - 140 days | |

| Water | Anaerobic Aquatic Metabolism | 1,657 - 2,294 days | |

| Water | Aqueous Photolysis | ~14 days | |

| Water | Aqueous Photolysis | 28 - 31 hours |

Table 2: Maximum Formation of Major this compound Degradation Products

| Degradation Product | Study Type | Maximum Formation (% of Applied) | Citation |

| NC 8493 | Soil Photolysis | 30% | |

| This compound-carboxylic acid | Aerobic Aquatic Metabolism | 21% - 28% | |

| This compound-acetic acid | Aerobic Aquatic Metabolism | 19% | |

| Component A | Aqueous Photolysis | 18% |

Experimental Protocols

The identification and quantification of this compound and its degradation products are primarily achieved through chromatographic techniques.

Residue Analysis in Soil

A common methodology for determining this compound residues in soil involves extraction followed by analysis using high-performance liquid chromatography (HPLC) with UV detection.

-

Extraction: Soil samples are typically extracted with a mixture of acetone and methanol.

-

Cleanup: The extract may be subjected to solid-phase extraction (SPE) for cleanup.

-

Analysis: The final extract is dissolved in a suitable solvent (e.g., HPLC grade methanol) and analyzed by HPLC-UV. The recoveries for this method are reported to be between 78% and 94%, with a quantification limit of 0.001 mg·kg⁻¹.

Total Residue Analysis in Food Matrices

For regulatory purposes, a method for determining the total residue of this compound, including its key metabolites, has been developed using gas chromatography-tandem mass spectrometry (GC-MS/MS).

-

Extraction and Partitioning: Samples are extracted and partitioned with hexane and a sodium hydroxide solution.

-

Analysis of Parent Compound: The hexane layer, containing this compound, is cleaned up using a silica gel cartridge prior to GC-MS/MS analysis.

-

Analysis of Metabolites: The aqueous layer is subjected to acid hydrolysis to release conjugated metabolites. This is followed by a conversion step using acetic anhydride to transform the open-ring-2-keto-ethofumesate (OKET) to the more stable 2-keto-ethofumesate (KET). The sample is then cleaned up by a silica gel cartridge before GC-MS/MS analysis.

-

Validation: This method has been validated in various food matrices with recoveries ranging from 94-113% and a limit of detection of 0.0005 mg/kg for all analytes.

Visualizing Degradation and Experimental Workflows

The following diagrams illustrate the degradation pathways of this compound and a typical experimental workflow for its analysis.

Caption: this compound degradation pathways in soil and water.

Caption: General experimental workflow for this compound residue analysis.

References

Ethofumesate: A Technical Guide to its Environmental Fate and Ecotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological profile of ethofumesate, a selective pre- and post-emergence herbicide. The information is compiled to support environmental risk assessment and research activities. All quantitative data are presented in structured tables for comparative analysis, key experimental methodologies are detailed, and critical environmental processes are visualized through diagrams.

Environmental Fate

The environmental fate of this compound is governed by a combination of its physicochemical properties and its susceptibility to various degradation and transport processes in soil and water. While not typically persistent, its moderate mobility warrants consideration for potential off-site transport.

Physicochemical and Mobility Properties

This compound is a moderately soluble compound with a low potential for volatilization from soil or water surfaces. Its mobility in soil is moderate to high, influenced primarily by soil organic carbon content. The Groundwater Ubiquity Score (GUS) of 3.04 indicates a high potential for leaching.[1]

Table 1: Physicochemical and Mobility Parameters for this compound

| Parameter | Value | Interpretation/Conditions | Source |

| Water Solubility | 53.7 mg/L | at 20°C | [2] |

| Vapor Pressure | 2.2 x 10⁻⁷ Torr | at 25°C, Non-volatile | [2] |

| Log Kₒw | 2.8 | - | [2] |

| Henry's Law Constant | 1.5 x 10⁻⁹ atm∙m³/mol | Low volatilization potential | [2] |

| Kₒc | 55 - 500 L/kg | Moderate to high mobility | |

| GUS Index | 3.04 | High leachability potential | |

| Bioconcentration (BCF) | 24 | Low potential for bioconcentration |

Degradation Processes

The primary routes of this compound dissipation in the environment are photolysis and microbial metabolism. It is stable to hydrolysis under typical environmental pH conditions.

-

Photodegradation: this compound degrades relatively quickly in the presence of light, with half-lives of 28 to 31 hours in water and 165 hours on soil surfaces.

-

Biodegradation: Microbial degradation is a key dissipation pathway, though it occurs at a slower rate. Aerobic metabolism in soil is the major route, with half-lives ranging from 30 to over 250 days depending on conditions. The herbicide is significantly more persistent under anaerobic conditions in both soil and aquatic environments.

-

Hydrolysis: this compound is stable to hydrolysis at pH 5, 7, and 9.

Table 2: Degradation Half-Lives (DT₅₀) of this compound

| Degradation Pathway | Medium | Half-Life (DT₅₀) | Source |

| Photolysis | Water | 28 - 31 hours | |

| Photolysis | Soil Surface | 165 hours (~7 days) | |

| Aerobic Metabolism | Soil | 30 - 253 days | |

| Anaerobic Metabolism | Soil | 759 days | |

| Aerobic Metabolism | Aquatic Systems | 89 - 140 days | |

| Anaerobic Metabolism | Aquatic Systems | 1,657 - 2,294 days | |

| Field Dissipation | Terrestrial | 75 - 150 days | |

| Hydrolysis | Water (pH 5, 7, 9) | Stable |

Environmental Degradation Pathway

This compound degrades in the environment into several metabolites, with the primary transformation product in soil being 2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate (2-keto-ethofumesate). Other known metabolites include this compound-2-hydroxy and this compound carboxylic acid.

References

Ethofumesate: A Comprehensive Technical Guide to its Racemic Mixture and Enantiomeric Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethofumesate is a selective, systemic herbicide belonging to the benzofuran chemical family, widely utilized for pre- and post-emergence control of annual grasses and broadleaf weeds in crops such as sugar beets and turf.[1][2][3] Its molecular structure contains a single chiral center, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (+)-ethofumesate and (-)-ethofumesate. Commercially, this compound is primarily marketed as a racemic mixture, which is a 50:50 blend of both enantiomers.[4][5]

The significance of studying the individual enantiomers of chiral pesticides like this compound lies in the principle of stereoselectivity in biological systems. Enantiomers can exhibit substantial differences in their biological activities, including herbicidal efficacy, metabolism, and toxicity to target and non-target organisms. Consequently, understanding the distinct properties of each enantiomer is crucial for optimizing product efficacy, conducting accurate risk assessments, and developing more environmentally sound agricultural practices. This guide provides an in-depth technical overview of the racemic mixture and individual enantiomers of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological and experimental workflows.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are foundational to understanding its environmental behavior and biological interactions. While data for individual enantiomers are scarce in publicly available literature, the properties of the racemic mixture are well-documented.

| Property | Value (for Racemic Mixture) | Reference |

| IUPAC Name | (2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |

| CAS Number | 26225-79-6 | |

| Molecular Formula | C₁₃H₁₈O₅S | |

| Molar Mass | 286.34 g·mol⁻¹ | |

| Log Kow | 2.7 | |

| Soil Half-life | 5-14 weeks | |

| Hydrolytic Stability | Stable at pH 7 and 9. At pH 5, DT₅₀ is 940 days. | |

| Phototransformation in Water | DT₅₀ is 31 hours. |

Mechanism of Action and Herbicidal Activity

This compound's primary mode of action is the inhibition of lipid synthesis, specifically targeting very-long-chain fatty acid (VLCFA) elongases. This disruption hinders the formation of waxy cuticles and cellular membranes, which are essential for plant growth and development. The inhibition of meristem growth and cell division ultimately leads to the death of susceptible weeds. There is currently no known resistance to this compound in key target weeds like blackgrass, making it a valuable tool in resistance management programs.

While the herbicidal activity of the racemic mixture is well-established, studies on the enantioselectivity of this primary mechanism are not widely available. However, differential activity is a common feature of chiral herbicides.

Caption: Mechanism of action of this compound as a lipid synthesis inhibitor.

Enantioselectivity in Biological Systems

Significant enantioselectivity has been observed in the toxicological and metabolic profiles of this compound in various non-target organisms.

Toxicity to Non-Target Organisms

Studies on the earthworm Eisenia fetida have demonstrated enantioselective acute toxicity. The (+)-enantiomer was found to be considerably more toxic than the (-)-enantiomer, with the racemic mixture exhibiting intermediate toxicity.

| Compound | LC₅₀ (μg/cm²) | Reference |

| (+)-Ethofumesate | 4.51 | |

| rac-Ethofumesate | 5.93 | |

| (-)-Ethofumesate | 7.98 |

Metabolism in Human Systems

In vitro studies using human liver microsomes (HLM) have revealed that this compound enantiomers are potent inhibitors of the cytochrome P450 enzyme CYP2C19, an important enzyme in drug metabolism. The inhibition was found to be competitive and enantioselective, with the (-)-enantiomer being an almost two-fold stronger inhibitor than the (+)-enantiomer. This suggests a potential for pesticide-drug interactions, particularly for individuals exposed to this compound.

| Compound | IC₅₀ (μmol L⁻¹) for CYP2C19 | Kᵢ (μmol L⁻¹) for CYP2C19 | Reference |

| (+)-Ethofumesate | 1.6 ± 0.4 | 1.5 ± 0.2 | |

| (-)-Ethofumesate | 1.8 ± 0.4 | 0.7 ± 0.1 | |

| rac-Ethofumesate | 5.0 ± 1.0 | 2.6 ± 0.4 |

Metabolic pathways also show enantioselectivity. The (-)-enantiomer is metabolized exclusively by CYP2C19, whereas the (+)-enantiomer is metabolized by both CYP2C19 and CYP3A4.

Environmental Fate and Degradation

The environmental persistence and degradation of this compound can be influenced by stereochemistry. Research has shown preferential degradation of the (-)-enantiomer in certain turfgrass species and agricultural soils, leading to an enrichment of the more persistent (+)-enantiomer in the residue. For example, in one study, the enantiomeric ratio (ER) of (+)/(-) increased to approximately 3 in turfgrass and 1.65 in a specific soil type, indicating faster degradation of the (-)-enantiomer. This enantioselective degradation highlights the importance of analyzing individual enantiomers to accurately assess the environmental fate and potential long-term impact of chiral herbicides.

Experimental Protocols

Enantiomer Separation by Chiral HPLC

The analytical separation of this compound enantiomers is a prerequisite for studying their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

-

Objective: To separate and quantify (+)- and (-)-ethofumesate from a racemic mixture or environmental sample.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A cellulose-based chiral column, such as one coated with cellulose-tris-(3,5-dimethylphenylcarbamate), is effective.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of n-hexane and isopropanol, is used. The exact ratio may need optimization depending on the specific column and system.

-

Detection: UV absorbance is monitored at a wavelength of 230 nm.

-

Procedure:

-

Prepare a standard solution of racemic this compound in the mobile phase.

-

Inject the standard onto the chiral column and record the chromatogram to determine the retention times for each enantiomer.

-

Extract this compound from the sample matrix (e.g., soil, water, tissue) using an appropriate organic solvent (e.g., acetonitrile or acetone).

-

Clean up the extract using Solid Phase Extraction (SPE) if necessary to remove interfering substances.

-

Inject the purified sample extract onto the HPLC system.

-

Quantify the concentration of each enantiomer by comparing the peak areas to those of the analytical standards.

-

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol outlines a general procedure to assess the enantioselective metabolism and enzyme inhibition kinetics of this compound.

-

Objective: To determine the kinetic parameters (e.g., IC₅₀, Kᵢ) of this compound enantiomers on specific cytochrome P450 enzymes.

-

Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, specific CYP probe substrates (e.g., S-mephenytoin for CYP2C19), this compound enantiomers, and a suitable buffer (e.g., potassium phosphate buffer).

-

Procedure:

-

Incubation: Prepare incubation mixtures containing HLM, buffer, and varying concentrations of the test compound (rac-ETO, (+)-ETO, or (-)-ETO). Pre-incubate at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system and the specific CYP probe substrate.

-

Reaction Termination: After a defined incubation period (e.g., 15-30 minutes), stop the reaction by adding a quenching solvent like ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the formation of the probe substrate's metabolite.

-

Data Analysis: Plot the rate of metabolite formation against the inhibitor (this compound) concentration. Calculate the IC₅₀ value by fitting the data to a suitable inhibition model. Determine the inhibition constant (Kᵢ) using methodologies like Dixon or Lineweaver-Burk plots.

-

Caption: Experimental workflow for an enantioselective metabolism study.

Conclusion

The study of this compound's racemic mixture and its individual enantiomers provides critical insights for agricultural science and human health risk assessment. While the racemic mixture is an effective herbicide that inhibits lipid synthesis, its biological and environmental interactions are stereoselective. The (+)-enantiomer exhibits higher acute toxicity to certain non-target soil organisms, whereas the (-)-enantiomer is a more potent inhibitor of the human metabolic enzyme CYP2C19. Furthermore, enantioselective degradation in the environment can lead to an accumulation of the more persistent enantiomer. This body of evidence underscores the necessity of an enantiomer-specific approach in the evaluation of chiral pesticides. Future research should focus on elucidating the enantioselectivity of the primary herbicidal action and further characterizing the environmental fate and toxicological profiles of the individual enantiomers to support the development of safer and more effective crop protection solutions.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Enantioselective in vitro metabolism and in vitro-in vivo correlation of the herbicide this compound in a human model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Racemic mixture - Wikipedia [en.wikipedia.org]

Ethofumesate in Plants: A Technical Guide to Absorption, Translocation, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the absorption, translocation, and metabolism of the selective herbicide ethofumesate in plants. By synthesizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a critical resource for understanding the mechanisms that govern this compound's efficacy and selectivity.

Introduction

This compound is a selective systemic herbicide used for the control of grass and broadleaf weeds in a variety of crops, most notably sugar beets.[1] Its efficacy is intrinsically linked to its absorption by the target plant, subsequent movement (translocation) to its site of action, and the plant's ability to metabolize the compound. Understanding these processes is crucial for optimizing herbicide performance, developing new formulations, and managing herbicide resistance. This compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development.[2][3]

Quantitative Analysis of this compound Absorption and Translocation

The absorption and translocation of this compound vary significantly among plant species, which is a key determinant of its selectivity. Tolerant plants, such as sugar beet, tend to absorb and translocate less of the herbicide to the shoots compared to susceptible weed species.

Table 1: Foliar Absorption and Translocation of this compound in Turfgrass Species

| Plant Species | Percent of Applied this compound Absorbed | Percent of Absorbed this compound Translocated |

| Annual Bluegrass (Poa annua) | 33% | 2.2% |

| Creeping Bentgrass (Agrostis stolonifera) | 11% | 5.8% |

| Perennial Ryegrass (Lolium perenne) | 13% | 2.2% |

Data from Kohler & Branham, 2002[4]

Table 2: Root Absorption and Translocation of ¹⁴C-Ethofumesate in Sugar Beet and Weed Species

| Plant Species | Relative Distribution of ¹⁴C in Plant Tissues |

| Tolerant | |

| Sugar Beet (Beta vulgaris) | Higher concentration in roots |

| Common Ragweed (Ambrosia artemisiifolia) | Higher concentration in roots |

| Susceptible | |

| Redroot Pigweed (Amaranthus retroflexus) | Higher concentration in leaves |

| Common Lambsquarters (Chenopodium album) | Higher concentration in leaves |

Qualitative data adapted from Duncan et al., 1982

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound's herbicidal activity stems from its ability to inhibit the elongation of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with more than 18 carbon atoms that are essential components of various lipids crucial for plant function, including cuticular waxes, suberin, and membrane lipids.[2] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE) system. This compound specifically targets and inhibits the activity of one or more enzymes within this complex, leading to a depletion of VLCFAs. This disruption of lipid biosynthesis results in stunted growth, abnormal development, and ultimately, the death of susceptible plants.

Metabolism of this compound: The Basis of Selectivity

The differential metabolism of this compound is the primary mechanism conferring selectivity between tolerant crops like sugar beet and susceptible weeds. Tolerant species can rapidly detoxify this compound into non-phytotoxic metabolites, whereas susceptible species lack this efficient metabolic machinery. The primary metabolic pathway involves oxidation and hydrolysis, leading to the formation of metabolites such as 2-keto-ethofumesate and open-ring-2-keto-ethofumesate, which can be further conjugated with sugars or other molecules for sequestration within the plant cell.

Experimental Protocols

The study of this compound's behavior in plants largely relies on the use of radiolabeled molecules, typically ¹⁴C-ethofumesate. This allows for the precise tracking and quantification of the herbicide's absorption, translocation, and metabolism.

General Protocol for ¹⁴C-Ethofumesate Absorption and Translocation Study

This protocol provides a general framework for conducting a radiolabeled this compound study. Specific parameters such as plant age, treatment concentrations, and harvest times should be optimized for the specific research question and plant species.

1. Plant Material and Growth Conditions:

-

Grow plants (e.g., sugar beet, Amaranthus retroflexus) in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod.

-

Use a suitable growth medium such as a sand-vermiculite mixture or hydroponic solution.

-

Ensure plants are at a consistent growth stage (e.g., 2-4 true leaves) at the time of treatment.

2. Preparation of Treatment Solution:

-

Prepare a stock solution of ¹⁴C-ethofumesate of known specific activity.

-

Dilute the stock solution with a solution containing the formulated (non-radiolabeled) herbicide to the desired final concentration, mimicking field application rates.

-

The final treatment solution should contain a known amount of radioactivity (e.g., in Becquerels, Bq).

3. Herbicide Application:

-

For foliar application studies, apply a small, precise volume (e.g., 1-10 µL) of the ¹⁴C-ethofumesate solution to a specific leaf of each plant using a microsyringe.

-

For root application studies, introduce the ¹⁴C-ethofumesate solution into the hydroponic medium or soil.

4. Harvest and Sample Processing:

-

Harvest plants at predetermined time points after treatment (e.g., 6, 24, 48, 72 hours).

-

For foliar application, carefully wash the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide from the leaf surface.

-

Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Dry the plant parts to a constant weight.

5. Quantification of Radioactivity:

-

Combust the dried plant samples and the leaf wash solution using a biological oxidizer.

-

Trap the resulting ¹⁴CO₂ in a scintillation cocktail.

-

Quantify the radioactivity in each sample using a liquid scintillation counter (LSC).

-

Express the results as a percentage of the total applied radioactivity.

6. Autoradiography (Optional):

-

Press and dry whole plants at each harvest time point.

-

Expose the dried plants to X-ray film or a phosphor imaging screen for a set period.

-

Develop the film or scan the screen to visualize the distribution of the radiolabel within the plant.

Experimental Workflow Diagram

Conclusion

The absorption, translocation, and metabolism of this compound are complex and interconnected processes that dictate its herbicidal efficacy and selectivity. Quantitative data clearly demonstrates that tolerant species like sugar beet limit the movement of this compound to the shoots and possess a greater capacity for its metabolic detoxification compared to susceptible weeds. The primary mode of action, the inhibition of VLCFA synthesis, provides a specific target for this herbicide. The detailed experimental protocols outlined in this guide provide a foundation for further research into the intricate interactions between this compound and various plant species. A thorough understanding of these fundamental principles is essential for the continued effective and sustainable use of this compound in agriculture and for the development of future weed management strategies.

References

- 1. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ethofumesate Metabolism: A Comparative Analysis in Target and Non-Target Plant Species

A Technical Guide for Researchers and Scientists

Introduction

Ethofumesate is a selective pre- and post-emergence herbicide widely utilized for the control of annual grasses and broadleaf weeds, particularly in sugar beet (Beta vulgaris) cultivation. Its efficacy and crop safety are primarily determined by the differential metabolism between the tolerant crop and susceptible weed species. This technical guide provides an in-depth analysis of the metabolic pathways of this compound in both target and non-target plants, offering a comparative overview of uptake, translocation, and detoxification mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development and herbicide science, providing detailed experimental protocols, quantitative data summaries, and visual representations of the core metabolic processes.

Core Concepts in this compound Selectivity

The selective action of this compound hinges on the rapid metabolic detoxification within tolerant species, such as sugar beet, compared to a much slower metabolic rate in susceptible weeds. This differential metabolism prevents the accumulation of the active herbicidal compound to phytotoxic levels in the crop, while allowing it to exert its inhibitory effects on the target weeds. The primary mode of action of this compound is the inhibition of lipid synthesis, which disrupts cell membrane formation and other critical cellular processes in susceptible plants.

Quantitative Analysis of this compound Metabolism

The rate of this compound metabolism is a key determinant of plant susceptibility. Tolerant species like sugar beet can rapidly metabolize the herbicide into non-toxic compounds, whereas sensitive weeds exhibit a significantly slower metabolic breakdown. The following table summarizes the available quantitative data on this compound metabolism in various plant species.

| Plant Species | Family | Tolerance | Absorption (% of Applied) | Metabolism Half-life (Days) | Key Metabolites Identified |

| Beta vulgaris (Sugar Beet) | Amaranthaceae | Tolerant (Non-target) | Data not available | Rapid (Specific values not available in searched literature) | This compound-2-keto, Hydroxylated and conjugated metabolites |

| Amaranthus retroflexus (Redroot Pigweed) | Amaranthaceae | Susceptible (Target) | Data not available | Slow (Specific values not available in searched literature) | Parent this compound persists |

| Alopecurus myosuroides (Black-grass) | Poaceae | Susceptible (Target) | Data not available | Slow (Specific values not available in searched literature) | Parent this compound persists |

Metabolic Pathways of this compound

The detoxification of this compound in plants proceeds through a multi-phase process, primarily involving oxidation, hydrolysis, and conjugation reactions. These enzymatic transformations convert the lipophilic parent herbicide into more water-soluble and less toxic metabolites, which can then be sequestered in vacuoles or incorporated into cell wall components.

Phase I: Oxidation and Hydrolysis

The initial phase of this compound metabolism is primarily mediated by the cytochrome P450 monooxygenase (P450) superfamily of enzymes. These enzymes catalyze oxidative reactions, such as hydroxylation and dealkylation. A key metabolic step is the oxidation of the ethoxy group and the benzofuran ring. One of the major early metabolites identified is This compound-2-keto .

Phase II: Conjugation

Following Phase I modifications, the resulting metabolites are conjugated with endogenous molecules to further increase their water solubility and reduce their phytotoxicity. This phase is predominantly carried out by glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs) . GSTs catalyze the conjugation of the metabolite with glutathione, while UGTs attach a glucose moiety. The specific isozymes of P450s and GSTs involved in this compound metabolism can vary between plant species and are a key factor in determining selectivity.

Phase III: Sequestration

The conjugated metabolites are then transported and sequestered in the cell's vacuole or bound to the cell wall, effectively removing them from active metabolic pathways.

Experimental Protocols

Extraction of this compound and its Metabolites from Plant Tissues

This protocol outlines a general procedure for the extraction of this compound and its metabolites from plant tissues for subsequent analysis.

Materials:

-

Fresh or frozen plant tissue (e.g., sugar beet leaves, Amaranthus retroflexus shoots)

-

Liquid nitrogen

-

Mortar and pestle or a suitable homogenizer

-

Extraction solvent: Acetone:Methanol mixture (e.g., 80:20, v/v) or as optimized

-

Centrifuge

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or as appropriate)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Dichloromethane (for partitioning, optional)

Procedure:

-

Weigh a known amount of fresh or frozen plant tissue (e.g., 5-10 g).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube and add the extraction solvent (e.g., 20 mL).

-

Homogenize the sample thoroughly for 1-2 minutes.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction of the pellet with a fresh portion of the extraction solvent to ensure complete recovery.

-

Combine the supernatants and concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Re-dissolve the residue in a small volume of a suitable solvent (e.g., 1-2 mL of methanol:water, 50:50, v/v).

-

(Optional Partitioning Step) : For cleaner extracts, a liquid-liquid partitioning step with a solvent like dichloromethane can be performed before the SPE cleanup.

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

-

Load the re-dissolved extract onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.

-

Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile).

-

-

Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the final residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

HPLC and LC-MS/MS Analysis of this compound and its Metabolites

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometer) is the primary analytical technique for the separation and quantification of this compound and its metabolites.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and column oven.

-